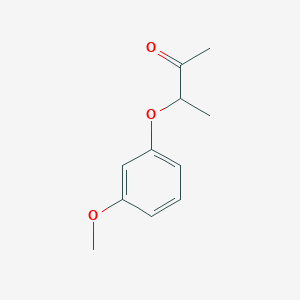

3-(3-Methoxyphenoxy)-2-butanone

Descripción

3-(3-Methoxyphenoxy)-2-butanone (CAS: 93351-44-1) is a 2-butanone derivative featuring a 3-methoxyphenoxy substituent at the 3-position of the ketone backbone. This compound is primarily recognized in pharmaceutical contexts as a synthetic intermediate or impurity in drug manufacturing processes . Its structure combines the lipophilic 2-butanone framework with an aryl ether group, influencing its physicochemical properties and reactivity.

Propiedades

IUPAC Name |

3-(3-methoxyphenoxy)butan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(12)9(2)14-11-6-4-5-10(7-11)13-3/h4-7,9H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMULZYSJWXVFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)OC1=CC=CC(=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenoxy)-2-butanone typically involves the reaction of 3-methoxyphenol with 2-butanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction, where 3-methoxyphenol reacts with 2-butanone in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, typically argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as Lewis acids (e.g., boron tribromide) may be employed to improve reaction rates and selectivity .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methoxyphenoxy)-2-butanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Bases like sodium hydride (NaH) and solvents like DMF are commonly used for substitution reactions.

Major Products

Oxidation: Produces ketones or carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

3-(3-Methoxyphenoxy)-2-butanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Mecanismo De Acción

The mechanism of action of 3-(3-Methoxyphenoxy)-2-butanone involves its interaction with specific molecular targets. The methoxyphenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural similarities with 3-(3-Methoxyphenoxy)-2-butanone, differing primarily in substituents or functional groups:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Boiling Point/Volatility: this compound is expected to have a higher boiling point (>150°C estimated) compared to 2-butanone (79.6°C) due to the bulky methoxyphenoxy group reducing volatility . Zingerone, with a hydroxyl group, exhibits moderate polarity and higher water solubility than the methoxyphenoxy analogue .

- Reactivity: The methoxyphenoxy group in this compound is less reactive than the methylthio group in butocarboxim, which undergoes hydrolysis to release toxic methyl isocyanate . The nitrosoamino group in 3-[(3-Methylbutyl)nitrosoamino]-2-butanone is highly reactive, forming carcinogenic nitrosamines under physiological conditions .

- Stability: The tetrahydropyranyl ether in 3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone enhances stability against acid-catalyzed degradation compared to simple ethers .

Actividad Biológica

3-(3-Methoxyphenoxy)-2-butanone, also known by its CAS number 93351-44-1, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction between 3-methoxyphenol and 2-butanone. The reaction is generally conducted in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) at elevated temperatures (around 125°C) under an inert atmosphere.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage in cells. Studies have demonstrated that this compound can scavenge free radicals effectively, contributing to its potential therapeutic effects against oxidative stress-related diseases.

Cytotoxicity Studies

In cytotoxicity assessments, this compound has shown selective toxicity towards certain cancer cell lines while sparing normal cells. This selective cytotoxicity is critical for developing targeted cancer therapies. Comparative studies with other compounds indicate that while some derivatives exhibit broad-spectrum cytotoxicity, this compound's specificity may enhance its therapeutic profile .

The biological activity of this compound can be attributed to its structural features, particularly the methoxyphenoxy group. This moiety facilitates hydrogen bonding and π-π interactions with various biological targets, including enzymes and receptors involved in key metabolic pathways. These interactions can modulate enzyme activity and influence cellular signaling pathways, leading to the observed biological effects.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several phenolic compounds, including this compound, against clinical isolates of bacteria. Results showed that this compound had comparable efficacy to standard antibiotics, indicating its potential as an alternative treatment option.

- Cancer Cell Line Testing : In a series of experiments assessing the cytotoxic effects on human tumor cell lines, this compound exhibited significant growth inhibition in breast and colon cancer cells while having minimal effects on normal fibroblast cells. This selectivity suggests a promising avenue for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity (Cancer Cells) |

|---|---|---|---|

| This compound | Yes | Yes | High |

| 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone | Moderate | Moderate | Moderate |

| 4-(3-(4-Benzylpiperazin-1-yl)propoxy) | Yes | Low | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.